molecular formula C8H4ClF B574084 4-Chloro-1-ethynyl-2-fluorobenzene CAS No. 188472-71-1

4-Chloro-1-ethynyl-2-fluorobenzene

Cat. No.: B574084
CAS No.: 188472-71-1
M. Wt: 154.568
InChI Key: IAEDSXZJJWHQQP-UHFFFAOYSA-N
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Description

4-Chloro-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the first position, and a fluorine atom at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.

Mode of Action

The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.

Result of Action

It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 2-fluorobenzene.

    Halogenation: The benzene ring is first halogenated to introduce the chlorine and fluorine atoms at the desired positions.

    Ethynylation: The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the reaction of the halogenated benzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Bulk Halogenation: Large-scale halogenation of benzene derivatives using chlorine and fluorine gases.

    Catalytic Ethynylation: The use of advanced catalytic systems to facilitate the ethynylation reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Coupling Reactions: The ethynyl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, coupled products with extended conjugation, and various functionalized aromatic compounds.

Scientific Research Applications

4-Chloro-1-ethynyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethynyl-1-fluorobenzene: Similar structure but with different substitution pattern.

    1-Ethynyl-2-fluorobenzene: Lacks the chlorine atom, leading to different reactivity.

    4-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its chemical properties.

Properties

IUPAC Name

4-chloro-1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDSXZJJWHQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679347
Record name 4-Chloro-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188472-71-1
Record name 4-Chloro-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (1.0 g, 4.42 mmol) in DCM (20 mL) was added TBAF (catalytic) and reaction mixture was stirred for 1-2 h at RT. The reaction mass was quenched in water, extracted with DCM and concentrated to afford 0.900 g of the crude product which was further purified by column chromatography eluting with pet. ether to afford to afford 0.500 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 4.60 (s, 1H), 7.32 (d, J=8.1 Hz, 1H), 7.56-7.61 (m, 2H).
Name
((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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